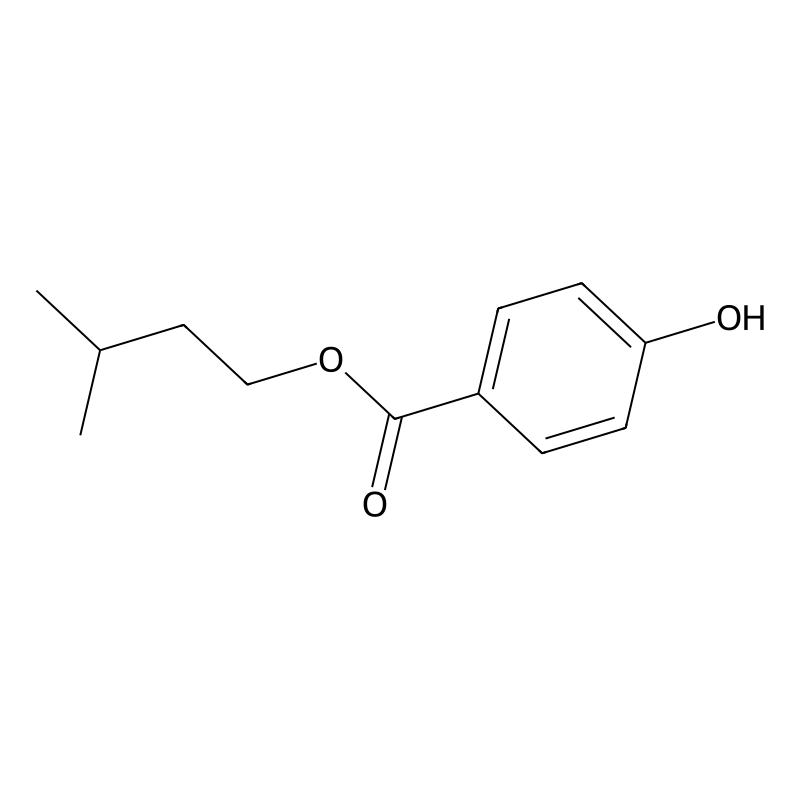Isopentyl 4-hydroxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Activity:
Parabens, including isopentyl 4-hydroxybenzoate, exhibit antimicrobial activity against bacteria, fungi, and yeasts []. This property has potential applications in various scientific research fields, such as:
- Preserving biological samples: Parabens can be used to prevent the growth of microorganisms in biological samples, such as cell cultures, tissue specimens, and DNA/RNA preparations.
- Controlling microbial contamination in research environments: Isopentyl 4-hydroxybenzoate, along with other parabens, might be used in specific research settings to control microbial contamination in solutions, equipment, and surfaces.
Potential as a Research Tool:
Beyond its antimicrobial properties, isopentyl 4-hydroxybenzoate might also be used as a research tool due to its potential interactions with biological systems:
- Modulating cellular signaling: Some studies suggest that parabens, including isopentyl 4-hydroxybenzoate, might influence certain cellular signaling pathways []. This characteristic could be valuable in research investigating the mechanisms of various cellular processes.
- Investigating endocrine disruption: Concerns have been raised about the potential of parabens to mimic estrogen and disrupt hormonal balance []. While the specific effects of isopentyl 4-hydroxybenzoate in this context are not fully understood, it might be used in studies exploring endocrine disruption.
Isopentyl 4-hydroxybenzoate, also known as isoamyl 4-hydroxybenzoate, is an organic compound with the molecular formula C₁₂H₁₆O₃ and a CAS number of 6521-30-8. This compound is an ester formed from the reaction of 4-hydroxybenzoic acid and isoamyl alcohol. It appears as a colorless to pale yellow liquid and is characterized by its pleasant odor, making it useful in various applications, particularly in the fragrance and cosmetic industries .
- Hydrolysis: In the presence of water and an acid or base catalyst, isopentyl 4-hydroxybenzoate can be hydrolyzed back into its constituent acids and alcohols:
- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol:
- Esterification: Isopentyl 4-hydroxybenzoate can also participate in further esterification reactions with other acids.
Isopentyl 4-hydroxybenzoate exhibits antimicrobial properties, making it a candidate for use as a preservative in cosmetics and personal care products. Its effectiveness against various bacteria and fungi contributes to its application in formulations requiring preservation from microbial growth . Additionally, studies suggest that compounds similar to isopentyl 4-hydroxybenzoate may demonstrate antioxidant activity, which can be beneficial for skin health.
The synthesis of isopentyl 4-hydroxybenzoate typically involves the esterification reaction between 4-hydroxybenzoic acid and isoamyl alcohol. This process can be catalyzed by either acid or base catalysts under reflux conditions. The general reaction can be summarized as follows:
Alternative methods include enzymatic synthesis using lipases, which can provide milder reaction conditions and higher selectivity .
Isopentyl 4-hydroxybenzoate has various applications:
- Cosmetics: Used as a preservative due to its antimicrobial properties.
- Fragrances: Employed for its pleasant scent in perfumes and scented products.
- Food Industry: Occasionally used as a flavoring agent.
- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
Interaction studies involving isopentyl 4-hydroxybenzoate have focused on its compatibility with other ingredients in cosmetic formulations. Research indicates that it can enhance the stability of formulations while providing antimicrobial protection. Additionally, studies have explored its interaction with skin cells, revealing potential benefits in terms of skin barrier function and protection against oxidative stress .
Isopentyl 4-hydroxybenzoate shares structural similarities with other compounds, particularly esters derived from benzoic acid. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isopropyl 4-hydroxybenzoate | C₁₀H₁₂O₃ | Shorter alkyl chain; used as a preservative. |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | Commonly used in food preservation. |
| Butyl 4-hydroxybenzoate | C₁₂H₁₄O₃ | Higher lipophilicity; used in cosmetics. |
Uniqueness of Isopentyl 4-Hydroxybenzoate
Isopentyl 4-hydroxybenzoate is unique due to its longer isoamyl chain, which contributes to its distinct odor profile and enhanced solubility in organic solvents compared to shorter-chain esters. This property makes it particularly valuable in fragrance applications where a more complex scent profile is desired.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








